molecular formula C13H9FN2 B8781826 5'-Amino-2'-fluorobiphenyl-2-carbonitrile CAS No. 425378-70-7

5'-Amino-2'-fluorobiphenyl-2-carbonitrile

Cat. No. B8781826
CAS RN: 425378-70-7
M. Wt: 212.22 g/mol
InChI Key: LWWQJVQGRUXCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Amino-2'-fluorobiphenyl-2-carbonitrile is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Amino-2'-fluorobiphenyl-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Amino-2'-fluorobiphenyl-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

425378-70-7

Product Name

5'-Amino-2'-fluorobiphenyl-2-carbonitrile

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-(5-amino-2-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-13-6-5-10(16)7-12(13)11-4-2-1-3-9(11)8-15/h1-7H,16H2

InChI Key

LWWQJVQGRUXCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=C(C=CC(=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2′-fluoro-5′-nitrobiphenyl-2-carbonitrile (18.71 g, 77.2 mmol) in THF (150 ml) and ethanol (150 ml) was added tin(II) chloride dihydrate (52.42 g, 232.4 mmol) and the mixture was stirred at room temperature for 22.5 h. The mixture was evaporated in vacuo and the residue was treated with ice-cold 2 N aqueous NaOH (800 ml). The resulting mixture was stirred for 1.5 h, then extracted with dichloromethane (2×800 ml). The combined organic extracts were washed with saturated aqueous NaCl (200 ml), dried (MgSO4), and evaporated in vacuo. The residue was recrystallised from hot toluene (100 ml) to afford 11.33 g (69%) of 5′-amino-2′-fluorobiphenyl-2-carbonitrile as a white solid: 1H NMR (360 MHz, CDCl3) δ 3.65 (2H, br s), 6.67-6.73 (2H, m), 7.00 (1H, t, J 9.0 Hz), 7.46 (1H, td, J 7.6, 1.1 Hz), 7.49 (1H, d, J 7.4 Hz), 7.64 (1H, td, J 7.7, 1.3 Hz), 7.76 (1H, dd, J 7.7, 0.7 Hz).
Name
2′-fluoro-5′-nitrobiphenyl-2-carbonitrile
Quantity
18.71 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
52.42 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A cooled (0° C.) suspension of 2′-fluoro-5′-nitrobiphenyl-2-carbonitrile (24.2 g, 100 mmol) in EtOH (150 ml) and THF (150 ml) was treated with SnCl22H2O (67.7 g, 300 mmol) and the mixture was stirred to ambient temperature over 12 h. The solvent was removed in vacuo and the residue treated with ice-cold aqueous 2 N NaOH solution (750 ml). The resulting slurry was stirred for 60 min then extracted with CH2Cl2 (2×400 ml). The organics were combined, washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated to give a red solid. Crystallisation from toluene gave 5′-amino-2′-fluorobiphenyl-2-carbonitrile as a cream-coloured solid (16 g, 75%): δH (400 MHz, CDCl3 ) 3.65 (2H, br), 6.67-6.73 (2H, m), 7.00 (1H, t, J 9), 7.44-7.49 (2H, m), 7.64 (1H, td, J 9 and 2), 7.75 (1H, dd, J 8 and 2); m/z (ES+) 213 (100%, [MH]+).
Name
2′-fluoro-5′-nitrobiphenyl-2-carbonitrile
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.